molecular formula C22H25N3O3S B2412121 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 379252-59-2

4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2412121
CAS No.: 379252-59-2
M. Wt: 411.52
InChI Key: RSSVZOVDDCZPMQ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, multiple methoxy groups, and a thioxo group.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-6-8-16(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)15-7-9-17(27-4)18(11-15)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSVZOVDDCZPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2,4-dimethylphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thioxo group can be reduced to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions include quinones, thiols, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies indicate that the compound has potent antimicrobial properties against various pathogens. It has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The following table summarizes its antimicrobial efficacy:

CompoundPathogenZone of Inhibition (mm)
Target CompoundS. aureus20
Target CompoundE. coli22

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in liver cancer models (HepG2 cells). The proposed mechanism involves:

  • Activation of caspase pathways
  • Modulation of Bcl-2 family proteins

Anti-inflammatory Effects

The compound has been observed to reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect is linked to the downregulation of NF-kB signaling pathways, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The unique structural features of this compound play a crucial role in its biological activity. Variations in substituents on the phenyl rings can significantly alter its potency and selectivity towards various biological targets.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various research contexts:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several dihydropyrimidinone derivatives, including this compound. The results confirmed its significant inhibition against common bacterial strains, indicating potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound led to a marked increase in apoptosis rates among HepG2 liver cancer cells compared to control groups. The study highlighted the importance of further research into its mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with an oxo group instead of a thioxo group.

    4-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

The uniqueness of 4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

  • Molecular Formula : C22H25N3O3S
  • Molecular Weight : 411.5172 g/mol
  • CAS Number : 442650-73-9

This compound features a thioxo group and multiple methoxy substitutions on the phenyl rings, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains:

  • E. coli
  • S. aureus
  • B. subtilis
  • C. albicans

A study highlighted that the presence of methoxy groups at specific positions enhances antimicrobial activity due to increased lipophilicity and ability to penetrate bacterial membranes .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.8 µg/mL
Compound BS. aureus6.25 µg/mL
Target CompoundB. subtilisTBD

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. For example, it has been tested against HeLa cells and other tumor cell lines, showing promising results in inhibiting cell proliferation.

Case Study: HeLa Cell Line

In a study assessing the cytotoxicity of several pyrimidine derivatives, the target compound demonstrated significant growth inhibition in HeLa cells with an IC50 value indicating effective cytotoxicity at low concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Membrane Permeability : The thioxo group and methoxy substitutions may enhance the ability of the compound to disrupt microbial membranes.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy:

  • Methoxy Substituents : Enhance antimicrobial properties.
  • Thioxo Group : Essential for maintaining activity against various pathogens.
  • Dimethylphenyl Moiety : Contributes to overall stability and interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

Structural FeatureBiological ActivityContribution
Methoxy GroupIncreased antimicrobial activityEnhances lipophilicity
Thioxo GroupEssential for activityKey for enzyme inhibition
Dimethylphenyl RingStabilityImproves binding affinity

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via a tandem approach involving the Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, analogous tetrahydropyrimidines were synthesized using thiourea derivatives and β-keto esters under reflux in ethanol, achieving yields of 65–80% . Optimizing solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (60–80°C) improves regioselectivity and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How is the structural conformation validated, and what crystallographic parameters define its stability?

  • Answer : Single-crystal X-ray diffraction (XRD) is critical for structural elucidation. For a closely related compound (C15H15N3O2S), XRD revealed a triclinic crystal system (space group P1) with unit cell parameters:

ParameterValue
a9.29 Å
b13.28 Å
c14.51 Å
α, β, γ101.2°, 108.4°, 107.9°
Torsional angles (e.g., C9–N2–C10–S1 = 122.06°) indicate steric strain from the thioxo group, influencing planar distortion .

Q. What analytical techniques are recommended for assessing purity and solubility?

  • Answer :

  • Purity : HPLC (C18 column, methanol/water gradient, UV detection at 254 nm) resolves impurities <1%.
  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Related compounds show logP ~3.2, indicating moderate lipophilicity .

Advanced Research Questions

Q. How does regioselectivity in alkylation or acylation reactions impact functionalization of the thioxo group?

  • Answer : Alkylation of the thioxo moiety (e.g., using allyl bromide in DMF/K2CO3) proceeds regioselectively at the sulfur atom, forming stable thioethers. DFT calculations suggest the thioxo group’s electron-deficient sulfur favors nucleophilic attack, with ΔG‡ ~25 kcal/mol . Competing O-alkylation is negligible (<5%) due to steric hindrance from the 3,4-dimethoxyphenyl group.

Q. What computational strategies predict binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Answer : Molecular docking (AutoDock Vina) using the compound’s InChI key (e.g., JTEDVNFIPPZBEN-UHFFFAOYSA-N) against kinase domains (e.g., EGFR) identifies key interactions:

  • Thioxo group forms H-bonds with Lys721 (ΔG = -9.2 kcal/mol).
  • 3,4-Dimethoxyphenyl engages in π-π stacking with Phe723 .
    MD simulations (AMBER) validate stability over 100 ns, with RMSD <2.0 Å.

Q. How can contradictions in reported biological activity data be resolved?

  • Answer : Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM for kinase inhibition) may arise from assay conditions (ATP concentration, pH). Standardizing protocols (e.g., 10 mM ATP, pH 7.5) and using isogenic cell lines reduce variability. Meta-analysis of dose-response curves (GraphPad Prism) clarifies potency trends .

Q. What role do substituents on the aryl rings play in modulating metabolic stability?

  • Answer : The 3,4-dimethoxyphenyl group enhances metabolic stability by reducing cytochrome P450 3A4-mediated oxidation (t1/2 = 120 min in human liver microsomes vs. 30 min for non-substituted analogs). Methyl groups on the 2,4-dimethylphenyl moiety further decrease clearance by 40% via steric shielding .

Methodological Notes

  • Data Contradiction Analysis : When conflicting solubility or activity data arise, cross-validate using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).
  • Advanced Structural Analysis : Pair XRD with solid-state NMR (13C CP/MAS) to probe dynamic conformational changes in the tetrahydropyrimidine ring .

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